molecular formula C10H9ClN2S B6274759 1-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine CAS No. 1781784-50-6

1-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine

Cat. No. B6274759
CAS RN: 1781784-50-6
M. Wt: 224.7
InChI Key:
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Description

1-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine, also known as pyrithioxin, is a synthetic compound consisting of a thiazol ring, a phenyl ring, and a methylamine group. It has been used in scientific research for its unique properties, such as its ability to modulate the activity of certain enzymes.

Scientific Research Applications

Pyrithioxin has been used in scientific research to study the effects of enzyme modulation. Specifically, it has been used to study the effects of modulating the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It has also been used to study the effects of modulating the activity of the enzyme acetylcholinesterase (AChE), which is involved in memory and learning.

Mechanism of Action

Pyrithioxin acts as an enzyme modulator by binding to the active site of the enzyme and inhibiting its activity. This inhibition can be either reversible or irreversible, depending on the concentration of 1-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine used. At higher concentrations, the inhibition can be irreversible, resulting in permanent inactivation of the enzyme.
Biochemical and Physiological Effects
Pyrithioxin has been shown to modulate the activity of certain enzymes involved in inflammation and pain, memory and learning. In addition, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been studied for its potential to treat cardiovascular diseases, diabetes, and neurological disorders.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine in lab experiments is its ability to modulate the activity of certain enzymes, allowing for the study of their effects. However, it is important to note that 1-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine is a synthetic compound and should be used with caution, as it can have toxic effects if used in high concentrations. In addition, it is important to use the correct concentration of 1-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine in order to achieve the desired results.

Future Directions

Future research on 1-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine could focus on its potential to treat a variety of diseases and conditions, such as cardiovascular diseases, diabetes, and neurological disorders. In addition, further research could explore the effects of modulating the activity of other enzymes, such as those involved in metabolism and cell signaling. Finally, research could be done to further understand the biochemical and physiological effects of 1-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine, as well as its potential toxic effects.

Synthesis Methods

Pyrithioxin can be synthesized by a two-step process, beginning with the reaction of 4-chlorophenol and thiourea in the presence of a base, such as sodium hydroxide. This reaction yields the intermediate compound 4-chloro-1,3-thiazol-2-ylmethanamine, which is then reacted with formaldehyde to produce the final product, 1-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chloro-2-(1,3-thiazol-2-yl)hydrazinecarboxaldehyde, which is then reacted with formaldehyde and ammonium chloride to form 1-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine.", "Starting Materials": [ "4-chlorobenzaldehyde", "thiosemicarbazide", "formaldehyde", "ammonium chloride" ], "Reaction": [ "4-chlorobenzaldehyde is reacted with thiosemicarbazide in ethanol to form 4-chloro-2-(1,3-thiazol-2-yl)hydrazinecarboxaldehyde.", "4-chloro-2-(1,3-thiazol-2-yl)hydrazinecarboxaldehyde is then reacted with formaldehyde and ammonium chloride in ethanol to form 1-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine.", "The final product is isolated and purified using standard techniques such as filtration and recrystallization." ] }

CAS RN

1781784-50-6

Molecular Formula

C10H9ClN2S

Molecular Weight

224.7

Purity

95

Origin of Product

United States

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